Cas no 33644-59-6 (5,12-Naphthacenedione,10-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-[1-(hydroxyimino)ethyl]-1-methoxy-,(8S,10S)-)
![5,12-Naphthacenedione,10-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-[1-(hydroxyimino)ethyl]-1-methoxy-,(8S,10S)- structure](https://ko.kuujia.com/scimg/cas/33644-59-6x500.png)
33644-59-6 structure
상품 이름:5,12-Naphthacenedione,10-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-[1-(hydroxyimino)ethyl]-1-methoxy-,(8S,10S)-
5,12-Naphthacenedione,10-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-[1-(hydroxyimino)ethyl]-1-methoxy-,(8S,10S)- 화학적 및 물리적 성질
이름 및 식별자
-
- 5,12-Naphthacenedione,10-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-[1-(hydroxyimino)ethyl]-1-methoxy-,(8S,10S)-
- 5,12-Naphthacenedione, 10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(1-(hydroxyimino)ethyl)-1-methoxy-, (8S-cis)-
- 10-(4-amino-5-hydroxy-6-methyl-oxan-2-yl)oxy-6,8,11-trihydroxy-8-(N-hy droxy-C-methyl-carbonimidoyl)-1-methoxy-9,10-dihydro-7H-tetracene-5,12 -dione
- 5,12-Naphthacenedione, 10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-[1-(hydroxyimino)ethyl]-1-methoxy-, (8S,10S)-
-
- 인치: 1S/C27H30N2O10/c1-10-22(30)14(28)7-17(38-10)39-16-9-27(35,11(2)29-36)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(37-3)18(12)25(21)33/h4-6,10,14,16-17,22,30,32,34-36H,7-9,28H2,1-3H3/b29-11+
- InChIKey: HUDHPOXZMUHYAB-VPUKRXIYSA-N
- 미소: C1C=C2C(=O)C3=C(O)C4CC(O)(/C(/C)=N/O)CC(OC5CC(N)C(O)C(C)O5)C=4C(O)=C3C(=O)C2=C(OC)C=1
계산된 속성
- 정밀분자량: 542.19
- 동위원소 질량: 542.19
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 6
- 수소 결합 수용체 수량: 12
- 중원자 수량: 39
- 회전 가능한 화학 키 수량: 4
- 복잡도: 994
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 6
- 화학 키 입체 구조의 중심 수량을 확정하다.: 1
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 2.6
- 토폴로지 분자 극성 표면적: 201A^2
실험적 성질
- 밀도: 1.65
- 비등점: 812.4°Cat760mmHg
- 플래시 포인트: 445.1°C
- 굴절률: 1.716
5,12-Naphthacenedione,10-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-[1-(hydroxyimino)ethyl]-1-methoxy-,(8S,10S)- 관련 문헌
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
-
3. Back matter
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
33644-59-6 (5,12-Naphthacenedione,10-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-[1-(hydroxyimino)ethyl]-1-methoxy-,(8S,10S)-) 관련 제품
- 946742-59-2(1-(4-Aminopiperidin-1-YL)pentan-1-one)
- 7441-28-3(Benzenemethanamine, 4-methoxy-a-(4-methoxyphenyl)-, hydrochloride)
- 692762-52-0(N-4-(piperidine-1-sulfonyl)phenylpyridine-2-carboxamide)
- 743385-01-5(3-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine)
- 1547973-90-9(N-(1-ethyl-1H-imidazol-2-yl)methylhydroxylamine)
- 69808-71-5(N-methyl-1H-Indole-2-carboxamide)
- 1889987-00-1(3,3-difluoro-1-(piperidin-3-yl)cyclobutane-1-carboxylic acid)
- 1099621-38-1(1-(4-bromophenyl)-4,4-dimethylpentan-3-one)
- 2168037-12-3(methyl 1,4-dioxa-10-azadispiro4.2.4^{8}.2^{5}tetradecane-12-carboxylate)
- 289044-75-3(Ethyl (Z)-3-(dimethylcarbamoylamino)-4,4,4-trifluoro-but-2-enoate)
추천 공급업체
Suzhou Genelee Bio-Technology Co., Ltd.
골드 회원
중국 공급자
대량

Changzhou Guanjia Chemical Co., Ltd
골드 회원
중국 공급자
대량

Baoji Haoxiang Bio-technology Co.Ltd
골드 회원
중국 공급자
대량
Zhangzhou Sinobioway Peptide Co.,Ltd.
골드 회원
중국 공급자
시약

Taizhou Jiayin Chemical Co., Ltd
골드 회원
중국 공급자
대량
